Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate
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Overview
Description
Methyl 4-azaspiro[24]hept-5-ene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atomThe spiro structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aziridine with a cyclopropane derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for the development of enzyme inhibitors and other bioactive molecules.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
- Methyl 5-oxo-4-azaspiro[2.4]heptane-6-carboxylate
- Azaspiro[2.3]hex-1-ene
- Azaspiro[2.4]hept-1-ene
Comparison: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The unique structure of this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
920338-64-3 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)6-4-8(2-3-8)9-5-6/h5,9H,2-4H2,1H3 |
InChI Key |
UPOCPXOYEHSFCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2(C1)CC2 |
Origin of Product |
United States |
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